molecular formula C8H19ClN2 B1430211 1-(1-Ethylpyrrolidin-2-yl)-N-methylmethanamine hydrochloride CAS No. 1391053-31-8

1-(1-Ethylpyrrolidin-2-yl)-N-methylmethanamine hydrochloride

Cat. No.: B1430211
CAS No.: 1391053-31-8
M. Wt: 178.7 g/mol
InChI Key: MMFHDFMFZXOKBI-UHFFFAOYSA-N
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Description

1-(1-Ethylpyrrolidin-2-yl)-N-methylmethanamine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a common structural motif in many biologically active compounds

Preparation Methods

The synthesis of 1-(1-Ethylpyrrolidin-2-yl)-N-methylmethanamine hydrochloride can be achieved through several synthetic routes. One common method involves the alkylation of pyrrolidine with ethyl halides followed by reductive amination with formaldehyde and methylamine. The reaction conditions typically involve the use of a solvent such as ethanol or methanol and a reducing agent like sodium cyanoborohydride. Industrial production methods may involve continuous flow synthesis techniques to enhance efficiency and yield .

Chemical Reactions Analysis

1-(1-Ethylpyrrolidin-2-yl)-N-methylmethanamine hydrochloride undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(1-Ethylpyrrolidin-2-yl)-N-methylmethanamine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including neurological disorders and infections.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and fine chemicals

Mechanism of Action

The mechanism of action of 1-(1-Ethylpyrrolidin-2-yl)-N-methylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating the activity of neurotransmitters and other signaling molecules. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .

Comparison with Similar Compounds

1-(1-Ethylpyrrolidin-2-yl)-N-methylmethanamine hydrochloride can be compared with other similar compounds, such as:

    (S)-(1-Ethylpyrrolidin-2-yl)methanamine: This compound has a similar pyrrolidine structure but differs in its substitution pattern.

    ®-(1-Methylpyrrolidin-2-yl)methanamine: Another pyrrolidine derivative with a different stereochemistry and functional groups.

    N-Methylpyrrolidin-2-one: A related compound with a lactam structure, known for its solvent properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.ClH/c1-3-10-6-4-5-8(10)7-9-2;/h8-9H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFHDFMFZXOKBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391053-31-8
Record name 2-Pyrrolidinemethanamine, 1-ethyl-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1391053-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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